molecular formula C11H15N3S B14907469 n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14907469
M. Wt: 221.32 g/mol
InChI Key: NFKJOBSMXAGHGG-UHFFFAOYSA-N
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Description

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core with methyl groups at positions 5 and 6 and an isopropylamine substituent at position 2.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

5,6-dimethyl-N-propan-2-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H15N3S/c1-6(2)14-10-9-7(3)8(4)15-11(9)13-5-12-10/h5-6H,1-4H3,(H,12,13,14)

InChI Key

NFKJOBSMXAGHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of thieno[2,3-d]pyrimidine derivatives with isopropylamine. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-one, which is then reacted with isopropylamine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as the GABA A receptor. Molecular docking studies have shown that the compound can bind to the benzamidine site of the receptor, leading to inhibitory effects. This interaction is believed to be responsible for its neurotropic activities, including anticonvulsant and anxiolytic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares n-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Key Biological Activity
This compound (Target Compound) C₁₁H₁₆N₄S 236.3 g/mol 5,6-dimethyl; N-isopropyl Moderate (lipophilic) Dopamine D2 receptor modulation (hypothesized)
N,N-Diethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (19ha) C₁₂H₁₈N₄S 236.0 g/mol 5,6-dimethyl; N,N-diethyl Low (hydrophobic) Dopamine D2 NAM/agonist activity
N-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (19hb) C₁₀H₁₄N₄S 220.1 g/mol 5,6-dimethyl; N-cyclopropyl Moderate Dopamine D2 activity
6-Bromo-N-(4-(2,2,2-trifluoro-1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine C₂₀H₁₆BrF₃N₄OS 500.3 g/mol 6-bromo; N-(4-(2,2,2-trifluoro-1-phenylethoxy)phenyl) Low (bulky substituent) Anticancer (mechanism under study)
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one C₈H₉N₃OS 195.2 g/mol 5,6-dimethyl; 4-oxo High (polar) COX-2 inhibition (selective over COX-1)
Key Observations:
  • Lipophilicity : The isopropyl and diethyl derivatives exhibit higher lipophilicity compared to the cyclopropyl or oxo analogues, which may influence CNS penetration .
  • Substituent Effects : Bulky groups (e.g., bromo-trifluoroaryl in ) reduce solubility but enhance target specificity.
  • Biological Activity: The 4-amine group in thienopyrimidines is critical for receptor binding, while oxo derivatives (e.g., COX-2 inhibitors) favor enzyme interactions .

Biological Activity

n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer effects. We will explore relevant studies, case analyses, and structure-activity relationships (SAR) to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C₈H₈N₂OS
  • Molecular Weight : 180.23 g/mol
  • CAS Number : 18593-44-7

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of thienopyrimidine derivatives. For instance, research indicates that certain substituted pyrimidines exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.

CompoundIC₅₀ (μM)Comparison
This compoundTBDCelecoxib (0.04)
Compound 50.04 ± 0.09Standard Drug
Compound 60.04 ± 0.02Standard Drug

In a study by Atatreh et al., compounds similar to this compound demonstrated potent COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib . The structure–activity relationship (SAR) analysis indicated that the presence of electron-donating groups significantly enhances anti-inflammatory efficacy .

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have also been investigated. A study focusing on various thienopyrimidine compounds demonstrated effectiveness against multiple bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer effects of this compound have been explored in vitro using various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells.

In a recent study involving A431 vulvar epidermal carcinoma cells, derivatives of thienopyrimidine were shown to significantly inhibit cell migration and invasion . The specific pathways affected include those involved in cell cycle regulation and apoptosis.

Case Studies

  • Case Study 1 : A derivative of this compound was tested for its efficacy against human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with an IC₅₀ value significantly lower than standard chemotherapeutic agents.
  • Case Study 2 : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema comparable to indomethacin treatment, showcasing its potential therapeutic application in inflammatory diseases.

Q & A

Q. What are the established synthetic methodologies for n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution reactions at the 4-position of the thieno[2,3-d]pyrimidine core. For example, derivatives of thieno[2,3-d]pyrimidin-4-amine are prepared by reacting the 4-chloro precursor with isopropylamine under reflux in solvents like ethanol or DMF. Purification often involves flash column chromatography (FCC) with gradients of hexane/ethyl acetate, yielding >90% purity . Final purity is confirmed via HPLC (retention time analysis) and LCMS (molecular ion verification, e.g., [M+H]+). Melting points and Rf values (e.g., 0.30 in hexane/EtOAc 3:1) further validate crystallinity and homogeneity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Key for confirming substituent regiochemistry. For instance, the isopropyl group shows distinct doublet splitting (δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.5 ppm for CH) .
  • LCMS/HPLC : Ensures molecular weight accuracy (e.g., [M+H]+ = 234.0 for the cyclobutyl analog) and purity (>95%) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within 0.4% of theoretical values) .

Q. How do structural modifications (e.g., alkyl/aryl substitutions) influence solubility and reactivity?

Substitutions at the 4-amine position significantly alter physicochemical properties. For example:

  • Isopropyl vs. Cyclohexyl : Isopropyl groups enhance solubility in polar solvents due to reduced steric hindrance compared to bulky cyclohexyl .
  • Methyl vs. Chlorophenyl : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the pyrimidine core, affecting reactivity in downstream functionalization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sterically hindered substituents?

  • Solvent Selection : Use high-polarity solvents (e.g., DMF) to stabilize transition states in SNAr reactions involving bulky amines.
  • Catalysis : Additives like DBU (1,8-diazabicycloundec-7-ene) improve nucleophilic displacement efficiency by deprotonating the amine .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by >15% for hindered analogs .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Multi-Technique Cross-Validation : Discrepancies in NMR splitting patterns (e.g., unexpected diastereotopic protons) can be resolved by comparing HSQC and COSY spectra to confirm coupling relationships .
  • X-ray Crystallography : Definitive confirmation of regiochemistry for ambiguous cases (e.g., distinguishing N-alkyl vs. N-aryl isomers) .

Q. How are structure-activity relationship (SAR) studies designed for dopamine receptor modulation using this scaffold?

  • Analog Library Synthesis : Prepare derivatives with systematic variations (e.g., cyclopropyl, cyclobutyl, or morpholinopropyl substituents) .
  • Biological Assays : Test binding affinity (IC50) via radioligand displacement assays (e.g., D2 receptor) and functional activity (cAMP modulation) .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) correlate substituent bulk/electronic profiles with receptor pocket interactions .

Q. What methodologies address poor aqueous solubility in preclinical testing?

  • Salt Formation : Hydrochloride salts (e.g., compound 21, m.p. 287°C) improve solubility by introducing ionizable groups .
  • Prodrug Design : Esterification of the thieno ring’s methyl groups enhances bioavailability (e.g., acetyloxymethyl prodrugs) .

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